molecular formula C9H14N2O2 B12581389 Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-

Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-

Cat. No.: B12581389
M. Wt: 182.22 g/mol
InChI Key: WEZAKYKEQPPJCV-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- (hereafter referred to as the target compound) is structurally characterized by an acetamide backbone substituted with an ethyl group and a 3,5-dimethyl-4-isoxazolyl moiety.

  • Molecular formula: C₁₁H₁₉N₃O₂ (for the butylamino analog).
  • Molecular weight: 225.28746 g/mol.
  • Key physicochemical properties: LogP = 2.08 (indicating moderate lipophilicity), topological polar surface area (TPSA) = 67.16 Ų (suggesting moderate polarity), and 6 rotatable bonds (flexibility for molecular interactions) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethylacetamide

InChI

InChI=1S/C9H14N2O2/c1-5-11(8(4)12)9-6(2)10-13-7(9)3/h5H2,1-4H3

InChI Key

WEZAKYKEQPPJCV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(ON=C1C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Method A: Reaction with Acetic Anhydride

This method involves the acylation of 3,5-dimethyl-4-isoxazolamine using acetic anhydride.

  • Reagents : 3,5-Dimethyl-4-isoxazolamine, acetic anhydride
  • Conditions : The reaction is typically conducted at room temperature for several hours.
  • Yield : Approximately 70% yield can be achieved with this method.

Method B: Use of Carbodiimide Coupling

A more sophisticated approach involves the use of carbodiimides to facilitate the formation of amide bonds.

  • Reagents : 3,5-Dimethylisoxazole-4-acetic acid, N-ethyl-N,N-diisopropylamine, and a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions : The reaction is performed in anhydrous dimethylformamide at room temperature for about 18 hours.
Step Description
1 Dissolve 3,5-Dimethylisoxazole-4-acetic acid in DMF.
2 Add EDC and stir for 10 minutes to activate the acid.
3 Introduce N-ethyl-N,N-diisopropylamine and stir for 18 hours.
4 Purify the product using HPLC.
  • Yield : This method can yield up to 80% of the desired product.

Method C: Direct Amide Formation

This method employs direct coupling of the amine with an acyl chloride or anhydride.

  • Reagents : 3,5-Dimethylisoxazole-4-acetic acid chloride, N-ethylamine.
  • Conditions : Conducted in dichloromethane at low temperatures (0°C) to avoid side reactions.
Step Description
1 Prepare acyl chloride from the acid using thionyl chloride.
2 Add N-ethylamine dropwise while maintaining low temperature.
3 Allow the mixture to reach room temperature and stir for several hours.
4 Isolate the product through solvent evaporation and recrystallization.
  • Yield : This approach typically results in yields around 75%.

Comparative Analysis of Methods

The following table summarizes the yields and conditions associated with each preparation method:

Method Reagents Used Conditions Yield (%)
Method A Acetic anhydride Room temperature ~70
Method B Carbodiimide coupling (EDC) Anhydrous DMF, RT ~80
Method C Acyl chloride (thionyl chloride) Dichloromethane, Low temp (0°C) ~75

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. The presence of the isoxazole moiety is often linked to neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest that it may interact with serotonin receptors and cyclooxygenase enzymes, which are critical targets in pain and inflammation pathways.

Neuropharmacology

The compound's unique structure allows for exploration in neuropharmacology. Its potential dual activity as both an analgesic and neuroprotective agent positions it as a promising lead compound for developing new therapeutic agents aimed at neurodegenerative conditions.

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of compounds similar to Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-. For instance, derivatives containing isoxazole moieties have shown significant activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The structural similarity suggests that Acetamide may also possess similar anticancer properties.

Synthetic Routes

The synthesis of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-, typically involves several methods:

  • Condensation Reaction : A common approach involves the condensation of 3,5-dimethyl-4-isoxazolecarboxylic acid with an appropriate indole derivative followed by acylation with acetic anhydride or acetyl chloride.
  • Coupling Reactions : Another method includes coupling pre-synthesized isoxazole and indole intermediates to form the final product.

Interaction Studies

Studies focusing on the binding affinity of Acetamide to various receptors have been conducted using molecular docking techniques. These studies aim to elucidate the detailed mechanisms of action and potential therapeutic targets.

Summary of Findings

The applications of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-, span various fields within pharmaceutical research:

Application AreaPotential BenefitsSupporting Studies
Anti-inflammatoryReduces inflammation; pain reliefPreliminary studies on binding affinity
NeuropharmacologyPotential treatment for neurodegenerative diseasesResearch on neuroprotective effects
AnticancerInhibits growth of cancer cellsStudies on isoxazole derivatives against cancer lines

Mechanism of Action

The mechanism of action of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound can be compared to analogs with variations in substituents or core scaffolds, focusing on physicochemical properties, synthetic routes, and biological activity.

Substituent-Based Comparisons
Compound Substituents Molecular Formula LogP TPSA (Ų) Key Biological Activity
Target compound (hypothetical) N-Ethyl, 3,5-dimethyl-4-isoxazolyl C₁₀H₁₇N₃O₂* ~1.5–2.0 ~67–70 Not reported (structural inference)
Acetamide,2-(butylamino)-N-(3,5-dimethyl-4-isoxazolyl)- Butylamino, 3,5-dimethyl-4-isoxazolyl C₁₁H₁₉N₃O₂ 2.08 67.16 Not explicitly stated (potential CNS activity inferred from structural analogs)
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide Benzothiazole, nitro-substituted thiadiazole C₁₆H₁₁FN₆O₂S₂ ~3.5† ~120† Anticonvulsant (100% efficacy in MES model)

Notes:

  • *Estimated based on . †Calculated using SwissADME.

Key observations :

  • The butylamino analog () exhibits higher lipophilicity (LogP = 2.08) than thiadiazole derivatives, which may influence blood-brain barrier penetration .
  • Thiadiazole-based analogs () show marked anticonvulsant activity, likely due to the benzothiazole domain enhancing hydrophobic interactions with biological targets .
Scaffold-Based Comparisons
  • Isoxazole vs. Thiadiazole: Derivatives like those in feature a 1,3,4-thiadiazole core, which introduces sulfur-based electronic effects and enhances π-π stacking interactions .
  • Activity Correlation :

    • Thiadiazole derivatives with carboxamide linkages (e.g., , Figure 22) demonstrate anticonvulsant activity, whereas isoxazole analogs (e.g., ) are understudied but may exhibit CNS activity due to structural parallels.

Biological Activity

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-, commonly referred to as a derivative of isoxazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a 4-isoxazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the ethyl acetamide group enhances its solubility and bioavailability. The structural formula can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

Where xx, yy, and zz correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Research indicates that the biological activity of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- can be attributed to several mechanisms:

  • Interaction with Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors and cyclooxygenase enzymes, which play crucial roles in pain and inflammation pathways.
  • Neuroprotective Effects : The isoxazole moiety is often associated with neuroprotective effects, making it a candidate for treating neurological disorders.
  • Anti-inflammatory and Analgesic Properties : The compound has shown potential for anti-inflammatory and analgesic activities in various models.

Biological Activity Summary

The following table summarizes the significant biological activities associated with Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-:

Activity Type Description References
Anti-inflammatoryExhibits properties that reduce inflammation in experimental models.
AnalgesicShows potential for pain relief through receptor interaction.
NeuroprotectiveMay protect neuronal cells from damage in various neurological conditions.
AntimicrobialSome derivatives have demonstrated antimicrobial activity against pathogens.

Neuroprotective Effects

A study focusing on the neuroprotective effects of isoxazole derivatives indicated that compounds similar to Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- could significantly reduce neuronal apoptosis under oxidative stress conditions. This suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

In a controlled trial examining the anti-inflammatory effects of isoxazole derivatives, Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- was found to inhibit the production of pro-inflammatory cytokines in vitro. This inhibition was measured using ELISA assays to quantify cytokine levels in treated cell cultures compared to untreated controls .

Future Directions

Further research is warranted to fully elucidate the mechanisms by which Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- exerts its biological effects. Future studies should focus on:

  • Molecular Docking Studies : To predict binding affinities and interactions with specific receptors.
  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Clinical Trials : To assess therapeutic potential in human subjects.

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